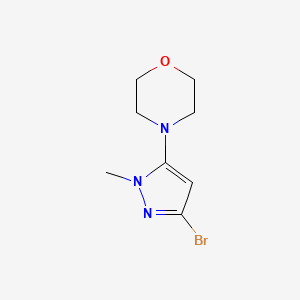
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a morpholine ring. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine typically involves the reaction of 3-bromo-1-methyl-1H-pyrazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies investigating the inhibition of enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine and affecting neurotransmission . The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine include other pyrazole derivatives with different substituents. These compounds may have varying biological activities and chemical properties. For instance:
4-bromo-1H-pyrazole: A simpler pyrazole derivative with potential use as a starting material for more complex compounds.
3,5-substituted pyrazoles: These compounds exhibit diverse reactivity and are used in the synthesis of various heterocyclic systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12BrN3O |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
4-(5-bromo-2-methylpyrazol-3-yl)morpholine |
InChI |
InChI=1S/C8H12BrN3O/c1-11-8(6-7(9)10-11)12-2-4-13-5-3-12/h6H,2-5H2,1H3 |
InChI Key |
CACFAGHDQRCYEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)Br)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















